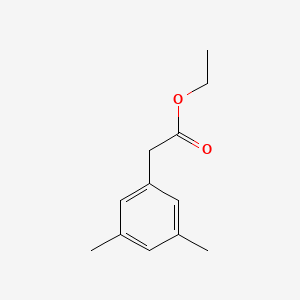

Ethyl 3,5-dimethylphenylacetate

Description

Overview of Phenylacetate (B1230308) Esters: Significance in Organic Chemistry and Interdisciplinary Sciences

Phenylacetate esters are a significant class of organic compounds characterized by a phenylacetyl group attached to an alcohol moiety via an ester linkage. Their importance is multifaceted, spanning across various scientific disciplines. In organic chemistry, they are valuable intermediates and building blocks for the synthesis of more complex molecules. The ester and methylene (B1212753) groups are amenable to a wide range of chemical transformations, allowing for molecular elaboration.

Beyond the synthesis lab, phenylacetate esters are widely recognized in the flavor and fragrance industry. Many, like methyl phenylacetate, possess sweet, honey-like aromas and are key components in perfumes and food flavorings. thegoodscentscompany.comnih.gov In the realm of biology and medicine, derivatives of phenylacetic acid and its esters have been investigated for a range of bioactivities. For instance, phenylacetate itself is a metabolite of phenylalanine and has been studied for its potential antineoplastic properties. studysmarter.co.uk This biological relevance makes the synthesis of various substituted analogs an area of continuing interest for developing new therapeutic agents.

Academic Rationale for Focused Research on Ethyl 3,5-dimethylphenylacetate

The specific academic interest in a molecule like this compound stems from the fundamental principles of structure-activity relationships (SAR) in chemistry and pharmacology. The study of positional isomers—compounds with the same molecular formula but different substituent positions—is crucial, as even minor structural changes can lead to vastly different physical, chemical, and biological properties. fiveable.mealgoreducation.comsolubilityofthings.com

The rationale for investigating the 3,5-dimethyl isomer can be broken down into several key points:

Comparative Analysis: To build a comprehensive understanding of how methyl group placement on the phenyl ring affects properties, it is essential to synthesize and characterize all possible isomers. Data from the 3,5-isomer would provide a crucial data point to compare against other dimethylphenylacetate isomers (e.g., 2,5-, 2,6-, 3,4-isomers).

Steric and Electronic Effects: The meta-positioning of the two methyl groups in this compound creates a unique steric and electronic environment around the aromatic ring compared to other isomers. These groups are electron-donating, which can influence the reactivity of the aromatic ring and the properties of the adjacent benzylic position. Investigating these effects provides deeper insight into fundamental organic reaction mechanisms.

Probing Biological Activity: If other substituted phenylacetate esters show interesting biological activity, the 3,5-dimethyl derivative becomes a target of interest for SAR studies. nih.govrsc.org Its specific structure could lead to enhanced potency, selectivity for a biological target, or different metabolic stability. For example, methyl groups can influence how a molecule binds to a protein's active site or how it is metabolized by enzymes. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-(3,5-dimethylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-14-12(13)8-11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLFZLKBBSUQPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427367 | |

| Record name | Ethyl 3,5-dimethylphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105337-18-6 | |

| Record name | Ethyl 3,5-dimethylphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Ethyl 3,5 Dimethylphenylacetate

Transformation Pathways and Derivatization Reactions

The chemical behavior of ethyl 3,5-dimethylphenylacetate is dictated by its structural components: the ethyl ester group and the 3,5-dimethylphenyl ring. These features allow for a range of reactions that modify the molecule's core structure, leading to valuable synthetic intermediates.

Hydrolysis of the Ester Moiety to 3,5-Dimethylphenylacetic Acid

The hydrolysis of the ethyl ester in this compound yields 3,5-dimethylphenylacetic acid. nih.gov This reaction can be carried out under either acidic or basic conditions. Basic hydrolysis, or saponification, involves treating the ester with a base like sodium hydroxide, followed by acidification to produce the carboxylic acid.

This transformation is a fundamental step in the synthesis of various compounds where the carboxylic acid functionality is required for subsequent reactions. 3,5-Dimethylphenylacetic acid itself is a key intermediate in the production of pharmaceuticals and agrochemicals. google.com

Table 1: Synthesis of 3,5-Dimethylphenylacetic Acid

| Reactant | Reagents | Product | Application of Product |

| This compound | 1. NaOH (aq) 2. H₃O⁺ | 3,5-Dimethylphenylacetic Acid | Intermediate for pharmaceuticals and agrochemicals google.com |

| 2,5-Dimethylbenzyl bromide | 1. CO 2. Catalyst (e.g., Pd(PPh₃)₂Cl₂) | 2,5-Dimethylphenylacetic Acid | Synthesis of the insecticide Spirotetramat google.com |

| 3,5-Dimethylphenol (B42653) | Acetic anhydride | 3,5-Dimethylphenyl acetate (B1210297) | Precursor for further synthesis prepchem.com |

This table outlines methods for synthesizing dimethylphenylacetic acid derivatives.

Rearrangement Reactions of Aryl Acetates: The Fries Rearrangement in Dimethylphenyl Acetates

The Fries rearrangement is a significant organic reaction that converts a phenyl ester to a hydroxy aryl ketone using a Lewis acid catalyst. chemistrylearner.combyjus.com This reaction involves the migration of the acyl group from the phenolic ester to the aryl ring, typically at the ortho or para positions. chemistrylearner.com The regioselectivity of the Fries rearrangement is influenced by reaction conditions such as temperature and solvent polarity. byjus.com Low temperatures generally favor the formation of the para-substituted product, while higher temperatures promote ortho-substitution. byjus.compw.live

While the direct Fries rearrangement of this compound is not extensively documented, the principles of this reaction are applicable to related dimethylphenyl acetates. For instance, the rearrangement of other dimethylphenyl acetate isomers would be expected to yield corresponding hydroxyacetophenones, which are valuable intermediates in the synthesis of various fine chemicals and pharmaceuticals. rsc.org The reaction is typically catalyzed by Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids. byjus.comorganic-chemistry.org Recent research has also explored the use of solid acid catalysts, such as zeolites, to make the process more environmentally friendly. rsc.orgrsc.org

The mechanism is believed to proceed through the formation of an acylium carbocation, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the aromatic ring. byjus.comwikipedia.org

Table 2: Factors Influencing Fries Rearrangement

| Factor | Condition | Preferred Product |

| Temperature | Low | Para-substituted |

| Temperature | High | Ortho-substituted byjus.compw.live |

| Solvent | Non-polar | Ortho-substituted byjus.com |

| Solvent | Polar | Para-substituted byjus.com |

This table summarizes the influence of reaction conditions on the regioselectivity of the Fries rearrangement.

Participation in Annulation and Heterocycle Formation (e.g., Isocoumarin (B1212949) Synthesis)

The derivatives of this compound, particularly 3,5-dimethylphenylacetic acid, can serve as precursors for the synthesis of heterocyclic compounds like isocoumarins. Isocoumarins are a class of lactones that exhibit a wide range of biological activities. nih.govnih.gov

One common strategy for isocoumarin synthesis involves the intramolecular cyclization of ortho-substituted phenylacetic acids. tandfonline.com For example, 2-carboxy-3-methoxyphenylacetic acid can be converted to 3-methyl-8-methoxyisocoumarin. tandfonline.com While a direct route from this compound to an isocoumarin is not explicitly detailed, its hydrolyzed product, 3,5-dimethylphenylacetic acid, could potentially be functionalized at the ortho position and then cyclized to form a dimethyl-substituted isocoumarin.

Modern synthetic methods for isocoumarins include transition-metal-catalyzed C-H activation and annulation reactions. nih.govbeilstein-journals.orgorganic-chemistry.org These methods offer efficient ways to construct the isocoumarin core from various benzoic acid derivatives and coupling partners. nih.govcnr.it

Stereochemical Aspects in Phenylacetate (B1230308) Derivatives

The stereochemistry of phenylacetate derivatives can be a critical factor in their application, particularly in pharmaceuticals and materials science. Two key aspects are atropisomerism and chiral induction in asymmetric synthesis.

Atropisomerism in Substituted Phenyl Acetate Frameworks

Atropisomers are stereoisomers that arise from hindered rotation around a single bond. wikipedia.org This phenomenon is common in sterically hindered biaryl compounds, but can also be observed in other systems, including certain substituted phenyl acetates. wikipedia.orgstereoelectronics.org For atropisomerism to occur in a phenyl acetate framework, there must be sufficient steric hindrance to restrict the free rotation around the bond connecting the phenyl ring to the acetate group or around a biaryl axis within a more complex derivative.

The stability of atropisomers is classified based on their half-life of racemization. nih.govacs.org Class 1 atropisomers interconvert rapidly, while Class 3 atropisomers are stereochemically stable and suitable for applications like drug development. nih.gov The introduction of bulky substituents on the phenyl ring, particularly at the ortho positions, is a key strategy for creating stable atropisomers. stereoelectronics.org While this compound itself is not atropisomeric, its derivatives, especially those involving biaryl structures, could exhibit this form of chirality. nih.gov

Chiral Induction and Asymmetric Synthesis Approaches (as applied to related compounds)

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another in a chemical reaction, guided by a chiral influence. wikipedia.org This is a cornerstone of asymmetric synthesis, which is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. acs.orgacs.org

In the context of phenylacetate derivatives, asymmetric synthesis can be achieved through several approaches:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.org For example, a chiral alcohol could be used to form a chiral ester, which then undergoes a diastereoselective reaction.

Chiral Catalysts: A chiral catalyst can create a chiral environment for the reaction, leading to the preferential formation of one enantiomer. nih.gov This is a highly efficient method for asymmetric synthesis. wikipedia.org

Substrate-Controlled Induction: A pre-existing chiral center in the substrate molecule can influence the stereochemical outcome of a subsequent reaction. wikipedia.org

While specific examples for this compound are not abundant, the general principles of asymmetric synthesis are widely applied to related structures. For instance, the asymmetric alkylation of chiral glycolates or the asymmetric reduction of α-keto esters are well-established methods for creating chiral centers. youtube.com

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including ethyl 3,5-dimethylphenylacetate. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of hydrogen and carbon atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy offers critical information about the number, environment, and connectivity of hydrogen atoms in this compound. The spectrum is characterized by distinct signals corresponding to the different types of protons present in the molecule.

The aromatic protons on the benzene (B151609) ring typically appear as a singlet or a closely spaced multiplet, indicating their similar chemical environments. The two methyl groups attached to the phenyl ring also produce a sharp singlet, confirming their equivalence. The ethyl ester group gives rise to two distinct signals: a quartet for the methylene (B1212753) (-CH2-) protons, which are adjacent to a methyl group, and a triplet for the terminal methyl (-CH3) protons of the ethyl group. The methylene protons of the acetate (B1210297) group appear as a singlet.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.8-6.9 | s | 3H | Ar-H |

| ~4.1 | q | 2H | -OCH2CH3 |

| ~3.5 | s | 2H | Ar-CH2- |

| ~2.2 | s | 6H | Ar-CH3 |

| ~1.2 | t | 3H | -OCH2CH3 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The spectrum will show signals for the carbonyl carbon of the ester group, the aromatic carbons (with different shifts for the substituted and unsubstituted carbons), the methylene carbon of the acetate group, the methyl carbons on the aromatic ring, and the two carbons of the ethyl group (-OCH2- and -CH3).

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~171 | C=O (Ester) |

| ~138 | Ar-C (quaternary, C3 & C5) |

| ~135 | Ar-C (quaternary, C1) |

| ~128 | Ar-CH (C4) |

| ~126 | Ar-CH (C2 & C6) |

| ~60 | -OCH2CH3 |

| ~43 | Ar-CH2- |

| ~21 | Ar-CH3 |

| ~14 | -OCH2CH3 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques can offer deeper insights into the connectivity and spatial arrangement of atoms. For a molecule like this compound, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could confirm the spatial proximity of the methylene protons of the acetate group to the aromatic protons. Given the free rotation around the single bonds, the molecule is not expected to exhibit stable atropisomers that would necessitate Variable Temperature NMR (VT-NMR) studies for their characterization. epa.gov

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.orgnih.gov This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula as C12H16O2. epa.gov This is a critical step in unequivocally identifying the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govrsc.orgchemicalbook.comnih.govscispace.com In the analysis of this compound, GC separates the compound from any impurities, and the subsequent mass analysis provides a fragmentation pattern that serves as a molecular fingerprint.

The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight. epa.gov Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH2CH3) and rearrangements such as the McLafferty rearrangement. The fragmentation pattern will also likely show peaks corresponding to the stable 3,5-dimethylbenzyl cation and other fragments resulting from the cleavage of the ester group. libretexts.org This detailed fragmentation analysis further corroborates the structure of the compound. nih.govscispace.com

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes the excitation of molecular vibrations, such as stretching and bending. Each type of bond and functional group has a characteristic range of vibrational frequencies, which allows for the elucidation of a molecule's structure. For this compound, IR spectroscopy can confirm the presence of the key functional groups: the ester group and the substituted aromatic ring.

The analysis of the IR spectrum of this compound involves the identification of characteristic absorption bands corresponding to the vibrations of its constituent bonds. While a definitive spectrum for this specific compound is not widely available in public spectral databases, the expected absorption frequencies can be reliably predicted based on the extensive data available for similar molecules, such as other ethyl esters and substituted benzenes. aist.go.jpnist.gov

The primary vibrational modes of interest for this compound include the C=O stretching of the ester, the C-O stretching vibrations, the C-H stretching of the aromatic and aliphatic groups, and the bending vibrations characteristic of the substitution pattern of the benzene ring.

Detailed Research Findings

Detailed analysis of related compounds allows for a comprehensive understanding of the expected IR absorption bands for this compound. The key functional groups and their anticipated vibrational frequencies are as follows:

Ester Functional Group: The most prominent feature in the IR spectrum of an ester is the strong absorption due to the carbonyl (C=O) stretching vibration. For aliphatic esters, this band typically appears in the region of 1750-1735 cm⁻¹. The exact position is influenced by the electronic environment. The spectrum will also exhibit strong bands corresponding to the C-O stretching vibrations of the ester linkage in the 1300-1000 cm⁻¹ region.

Aromatic Ring: The presence of the 1,3,5-trisubstituted benzene ring gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically result in one to three bands of variable intensity in the 1600-1450 cm⁻¹ region. Furthermore, the substitution pattern on the benzene ring can be identified by the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range. For a 1,3,5-trisubstituted ring, strong absorptions are expected in the 860-810 cm⁻¹ and 730-675 cm⁻¹ regions.

Aliphatic Chains: The ethyl and methylene groups of the molecule will show characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching of the CH₃ and CH₂ groups are anticipated in the 2980-2850 cm⁻¹ range. Bending vibrations for these groups typically appear in the 1470-1370 cm⁻¹ region.

The following interactive table summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its functional groups and data from analogous compounds.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Aromatic Ring | C-H Stretch | 3100-3000 | Medium to Weak |

| Alkyl Groups (CH₃, CH₂) | C-H Stretch | 2980-2850 | Medium to Strong |

| Ester | C=O Stretch | 1750-1735 | Strong |

| Aromatic Ring | C=C Stretch | 1625-1575 | Medium to Weak |

| Aromatic Ring | C=C Stretch | 1500-1450 | Medium to Weak |

| Alkyl Groups (CH₂, CH₃) | C-H Bend (Scissoring/Asymmetric) | 1470-1440 | Medium |

| Alkyl Groups (CH₃) | C-H Bend (Symmetric) | 1380-1370 | Medium |

| Ester | C-O Stretch (Acyl-Oxygen) | 1300-1200 | Strong |

| Ester | C-O Stretch (Alkyl-Oxygen) | 1150-1000 | Strong |

| Aromatic Ring | C-H Out-of-Plane Bend | 900-860 | Strong |

| Aromatic Ring | C-H Out-of-Plane Bend | 800-750 | Strong |

This detailed breakdown of the expected infrared absorption frequencies provides a solid foundation for the structural confirmation of this compound using IR spectroscopy. The combination of a strong carbonyl absorption in the specified region, along with the characteristic aromatic and C-O stretching bands, would serve as a definitive fingerprint for this compound.

Computational Chemistry and Theoretical Investigations of Ethyl 3,5 Dimethylphenylacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of Ethyl 3,5-dimethylphenylacetate. Methods like DFT at the B3LYP/6-311G(d,p) level of theory can be used to optimize the molecular geometry and calculate key electronic descriptors. nih.gov

A critical aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are fundamental predictors of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity, as less energy is required for electron excitation. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethyl-substituted phenyl ring, while the LUMO would likely be centered on the carbonyl group of the ester function. This distribution dictates the molecule's behavior in reactions, with the phenyl ring acting as the primary site for electrophilic attack and the ester group being susceptible to nucleophilic attack.

Computational studies on similar aromatic compounds have shown that global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify properties like electronegativity (χ), chemical hardness (η), and electrophilicity (ω). nih.gov These parameters provide a quantitative scale for predicting reactivity. For instance, the two methyl groups on the phenyl ring act as electron-donating groups, increasing the energy of the HOMO and thus enhancing the ring's nucleophilicity compared to unsubstituted ethyl phenylacetate (B1230308).

Table 1: Calculated Electronic Properties for a Model Phenylacetate System (Note: Data is illustrative, based on typical values for similar compounds as specific calculations for this compound are not publicly available.)

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.14 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -2.25 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 3.89 | Indicates chemical reactivity and kinetic stability. nih.gov |

Mechanistic Studies through Computational Modeling

Computational modeling is a crucial tool for mapping the intricate pathways of chemical reactions, identifying transient intermediates, and characterizing high-energy transition states that are often impossible to observe experimentally.

While specific mechanistic studies on this compound are not extensively documented, the principles can be understood from computational investigations of analogous ester reactions. For instance, the hydrolysis of esters, a fundamental reaction, can proceed through different mechanisms depending on the conditions (acidic or basic).

Similarly, other reactions like the Arndt-Eistert homologation, which proceeds via a Wolff rearrangement of a related α-diazo ketone, have been extensively studied computationally. nih.gov These studies reveal that the rearrangement can occur through either a concerted pathway or a stepwise mechanism involving a carbene intermediate, with the operative pathway depending on the specific molecular structure and reaction conditions. nih.gov

Substituents on the aromatic ring profoundly influence the reactivity and regioselectivity of a reaction. In this compound, the two methyl groups at the meta positions (3- and 5-positions) relative to the acetate (B1210297) side chain play a significant role.

Methyl groups are classified as activating, electron-donating groups. They exert their influence through two main electronic effects:

Inductive Effect: Alkyl groups are weakly electron-donating through the sigma bond framework, pushing electron density towards the aromatic ring.

Hyperconjugation (Resonance): This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi system of the benzene (B151609) ring.

These combined effects increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophilic aromatic substitution (EAS) than unsubstituted benzene. However, the directing effect of the substituents is also critical. The -CH₂COOEt group itself is generally considered a deactivating group and a meta-director in EAS due to the electron-withdrawing nature of the carbonyl. Conversely, the two methyl groups are ortho- and para-directors.

In the case of an electrophilic attack on this compound, the directing effects of the two methyl groups would reinforce each other, strongly directing incoming electrophiles to the ortho positions relative to both methyls (positions 2, 4, and 6). Position 4 would be particularly favored due to reduced steric hindrance compared to positions 2 and 6, which are flanked by a methyl group and the ethylacetate group. Computational models can quantify these preferences by calculating the energies of the intermediate carbocations (sigma complexes) formed during the reaction. The most stable intermediate corresponds to the major product.

Table 2: Predicted Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Type | Directing Effect |

|---|---|---|

| -CH₃ (Methyl) | Activating, Electron-Donating | Ortho, Para |

| -CH₂COOC₂H₅ (Ethyl Acetate) | Deactivating, Electron-Withdrawing | Meta |

Conformational Analysis and Barrier Energy Calculations for Stereoisomers

This compound is a flexible molecule possessing several rotatable single bonds, leading to various possible conformations (conformational isomers or conformers). Computational analysis is essential for identifying the most stable conformers and the energy barriers that separate them.

The most significant rotations are around the C(aryl)-C(methylene) bond and the bonds within the ethyl ester group. Detailed computational studies on structurally similar 4'-substituted-2-ethylthio-phenylacetates have been performed using DFT methods (B3LYP/6-31G(d,p)) combined with spectroscopic techniques. These studies show that the orientation of the carbonyl group relative to the adjacent bonds is a key determinant of conformational stability.

For this compound, rotation around the O=C-O-C bond in the ester group is known to favor a cis (or Z) conformation, where the carbonyl oxygen and the ethyl group are on the same side, due to favorable electronic interactions. The energy barrier for rotation to the less stable trans (or E) conformation is significant.

Another critical dihedral angle is defined by the C(aryl)-C(methylene)-C(carbonyl)-O chain. Analogous studies on phenylacetates predict the existence of multiple stable conformers, often described as gauche or anti, depending on the torsion angle. The relative energies of these conformers are typically within a few kcal/mol of each other, meaning that several conformations may coexist at room temperature. Computational methods can calculate the potential energy surface for bond rotation, revealing the energy minima (stable conformers) and the transition states (energy barriers) between them. For highly substituted systems, these barriers can be influenced by steric interactions between the substituents on the ring and the ester group.

Table 3: Representative Rotational Energy Barriers in Related Esters (Note: Values are illustrative and based on general findings for similar esters.)

| Rotation Axis | Process | Typical Energy Barrier (kcal/mol) |

|---|---|---|

| C(aryl)-CH₂ | Rotation of acetate group relative to the phenyl ring | 2 - 5 |

| O=C-O | Ester cis/trans isomerization | 8 - 12 |

| O-CH₂ | Rotation of ethyl group | 1 - 3 |

Biological and Pharmacological Research Applications of Ethyl 3,5 Dimethylphenylacetate

Identification in Natural Product Extracts

The investigation of natural sources for bioactive compounds is a fundamental aspect of pharmacognosy. Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique that has enabled the identification of numerous compounds within complex plant extracts, including Ethyl 3,5-dimethylphenylacetate.

This compound has been identified as a phytochemical constituent in extracts of pomegranate (Punica granatum L.). In a 2022 study analyzing the ethanolic extracts from a mixture of the mesocarp (the fleshy middle part of the fruit wall) and peels of pomegranate, GC-MS analysis detected 72 distinct chemical compounds. researchgate.netsciencescholar.us Among these, this compound was identified, constituting 2.34% of the total identified components in the extract. researchgate.netsciencescholar.us The presence of this compound in a well-known medicinal plant highlights its potential as a natural product with possible biological relevance.

Table 1: Selected Phytochemicals Identified in Ethanolic Extract of Punica granatum L. (Mesocarp and Peel) via GC-MS Analysis researchgate.netsciencescholar.us

| Compound Name | Relative Percentage (%) |

| Benzaldehyde, 4-(3,4-dihydro-6-methoxy-1(2H)-quinolinyl)- | 5.638 |

| 9-Octadecenoic acid (Z)-, 2,3-dihydroxypropyl ester | 4.404 |

| Hexadecanoic acid | 3.529 |

| This compound | 2.340 |

| Phenacylidene diacetate | 2.060 |

The same extracts of Punica granatum in which this compound was identified were evaluated for their biological activities. Specifically, the ethanolic extract containing a mixture of phytochemicals, including this compound, was tested for its antifungal properties against common fungi known to infect wheat crops, such as Aspergillus, Fusarium, and Alternaria species. sciencescholar.us

The research demonstrated that the crude extract possessed significant antifungal activity, with a 30% concentration of the extract causing 98% growth inhibition of the tested fungi. sciencescholar.us While this activity is the result of the synergistic or combined effects of all compounds present, the identification of this compound as a component of this bioactive extract is noteworthy. Medicinal plants are a rich source of compounds for the synthesis of drugs, and the phytochemicals within them are often investigated for their potential as biological control agents. researchgate.net

Applications in Pharmaceutical and Medicinal Chemistry

Beyond its natural occurrence, this compound holds a place in synthetic chemistry, particularly in contexts relevant to the pharmaceutical industry. Its chemical structure makes it a useful building block or a target for modification in drug development processes.

Pharmaceutical intermediates are crucial chemical compounds that serve as the building blocks in the synthesis of APIs. uomisan.edu.iq These intermediates are not the final drug product but are essential precursor molecules in the manufacturing process. uomisan.edu.iq this compound is classified and supplied by chemical manufacturers as a drug intermediate, indicating its use in the multi-step synthesis of more complex pharmaceutical agents. slideshare.netindiamart.com

The broader class of phenylacetic acids and their derivatives are vital in the pharmaceutical industry. For example, various substituted phenylacetic acids are used to produce well-known drugs, including the anti-inflammatory agent diclofenac (B195802) and certain tricyclic antidepressants. google.com A patent for synthesizing phenylacetic acid derivatives describes the conversion of this compound to 3,5-dimethylphenylacetic acid via hydrolysis, demonstrating its utility as a direct precursor to a related acid derivative. google.com

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the synthesis of a series of structurally related compounds (analogs) to determine how specific changes in a molecule's structure affect its biological activity. This systematic process helps in optimizing lead compounds to enhance potency and reduce side effects.

While specific SAR studies focused on a broad series of this compound analogs are not extensively documented in public literature, its role as a chemical intermediate allows for its modification to produce related structures. The synthesis of 3,5-dimethylphenylacetic acid from its ethyl ester form is a clear example of how the core structure can be manipulated. google.com Such transformations are fundamental in creating a library of analogs for SAR screening, where researchers might, for example, vary the ester group, change the substitution pattern on the phenyl ring, or modify the acetic acid side chain to investigate the impact on a specific biological target.

A prodrug is an inactive or less active molecule that is converted into an active drug within the body, often through enzymatic action. The ester functional group is one of the most common promoieties used in prodrug design. Ester-based prodrugs are frequently developed to improve the physicochemical properties of a parent drug, such as increasing its lipophilicity to enhance membrane permeability and oral bioavailability. nih.gov

The bioconversion of these ester prodrugs is typically mediated by esterase enzymes, which are abundant in the body, particularly in the liver. nih.gov Research into esterase-triggered release mechanisms has shown that enzymes like carboxylesterases and butyrylcholinesterases can effectively hydrolyze ester bonds, including those of phenylacetate (B1230308) groups, to release the active parent drug. nih.gov This makes phenylacetate esters, a class to which this compound belongs, relevant structures in the context of prodrug development. By masking a polar functional group (like a carboxylic acid or a hydroxyl group) on a drug molecule with an ester, its ability to cross cell membranes can be improved. Once inside the target cell or tissue, endogenous esterases cleave the ester bond, liberating the active form of the drug where it is needed. nih.gov

Exploration of Bioactivity in Opioid Receptor Ligand Design (for related amino acid derivatives like 3,5-Dmt)

The incorporation of the 3,5-dimethylphenyl structural motif, particularly through the use of the amino acid derivative 2',6'-dimethyl-L-tyrosine (Dmt), has been a significant area of exploration in the design of potent and selective opioid receptor ligands. nih.govcapes.gov.br This unnatural amino acid has been instrumental in developing synthetic opioids with enhanced potency and unique receptor profiles. acs.org The strategic placement of Dmt at the N-terminus of opioid peptidomimetics often leads to superior potency at one or more of the opioid receptor subtypes (μ, δ, and κ). acs.org

A cornerstone of this research has been the development of the Dmt-Tic pharmacophore, which combines Dmt with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). nih.govnih.gov This pharmacophore has given rise to an important family of potent δ-opioid receptor antagonists. nih.govcapes.gov.br The introduction of Dmt into various opioid molecules has spurred the creation of unique analogs with remarkable properties, including high receptor affinity, often with Ki values of 1 nM or less. nih.govcapes.gov.br

Furthermore, the "promiscuous" nature of Dmt has been noted, as its inclusion in dermorphin (B549996) and endomorphin derivatives has led to the acquisition of potent μ-agonism. nih.govcapes.gov.br Shifting focus from the Dmt-Tic backbone, researchers have developed novel peptidomimetics by substituting the Tic residue with an Aba-Gly scaffold (where Aba is aminobenzoic acid). This modification, when coupled to different C-terminal groups, has successfully shifted the receptor affinity and selectivity towards the μ-opioid receptor, creating a new class of potential lead opioid agonists. acs.orgnih.govnih.gov

The following tables summarize the in vitro bioactivity data for a selection of Dmt-containing opioid receptor ligands, illustrating the impact of structural modifications on receptor binding affinity and functional activity.

Table 1: Binding Affinity of Dmt-Containing Ligands at Opioid Receptors

| Compound | Structure | Receptor | Binding Affinity (Ki, nM) |

| H-Dmt-Tic-NH-CH(CH₂-Bid)COOH | Dmt-Tic derivative | δ | 0.042 nih.gov |

| H-Dmt-Tic-NH-CH₂-Bid(CH₂-COOH) | Dmt-Tic derivative | δ | 0.27 (Ke) nih.gov |

| H-Dmt-Aba-Gly-NH-CH₂-Ph | Dmt-Aba-Gly peptidomimetic | μ | 0.46 acs.orgnih.gov |

| H-Dmt-Aba-Gly-NH-Ph | Dmt-Aba-Gly peptidomimetic | μ | 1.48 acs.orgnih.gov |

| H-Dmt-Aba-Gly-Bid | Dmt-Aba-Gly peptidomimetic | μ | 19.9 acs.orgnih.gov |

| cyclo(Dmt-Tic) | Diketopiperazine | δ | 9.84 nih.govacs.org |

Table 2: Functional Activity of Dmt-Containing Ligands

| Compound | Structure | Assay | Receptor | Functional Activity |

| H-Dmt-Tic-NH-CH(CH₂-Bid)COOH | Dmt-Tic derivative | Agonism | δ | IC₅₀ = 0.015 nM nih.gov |

| H-Dmt-Tic-NH-CH₂-Bid(CH₂-COOH) | Dmt-Tic derivative | Antagonism | δ | Ke = 0.27 nM nih.gov |

Advanced Research Directions and Future Perspectives for Ethyl 3,5 Dimethylphenylacetate

The exploration of ethyl 3,5-dimethylphenylacetate and its structural analogs is entering a new phase, driven by advancements in synthetic methodologies, computational tools, and a growing demand for specialized molecules in various technological fields. Future research is poised to unlock the full potential of this compound through a multidisciplinary approach that integrates sustainability, efficiency, and targeted design.

Q & A

Q. What are the key physicochemical properties of Ethyl 3,5-dimethylphenylacetate, and how are they experimentally determined?

this compound (C₁₂H₁₆O₂, MW 192.25 g/mol) is characterized using spectroscopic and chromatographic techniques. Key properties include:

- Density : 1.004 g/cm³ (pycnometry or gas displacement).

- Boiling Point : 265.2°C (determined via distillation or differential scanning calorimetry).

- Vapor Pressure : 0.00928 mmHg at 25°C (measured using a vapor pressure osmometer). Structural confirmation is achieved via NMR (¹H/¹³C) and GC-MS (to verify purity and molecular ion peaks). For example, GC-MS analysis in plant extracts identified this compound at 2.34% abundance in Punica granatum .

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₁₂H₁₆O₂ | Mass Spectrometry |

| Density (25°C) | 1.004 g/cm³ | Pycnometry |

| Boiling Point | 265.2°C | Distillation |

Q. How is this compound isolated from natural sources, and what analytical techniques validate its presence?

Isolation from plant matrices (e.g., pomegranate) involves:

- Extraction : Ethanolic (96%) or hydroalcoholic solvent extraction under reflux.

- Fractionation : Liquid-liquid partitioning or column chromatography.

- Identification : GC-MS with spectral matching (NIST library) and retention time comparison. In Punica granatum, GC-MS analysis revealed 72 phytochemical peaks, with this compound detected at 2.34% using a polar capillary column and electron ionization .

Q. What synthetic routes are employed for this compound, and how is reaction efficiency optimized?

Synthesis typically involves esterification of 3,5-dimethylphenylacetic acid with ethanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key steps include:

- Reflux conditions : 12–24 hours at 80–100°C.

- Work-up : Neutralization, extraction (ethyl acetate), and purification via vacuum distillation or flash chromatography. Reaction efficiency is optimized by controlling solvent polarity (e.g., toluene for azeotropic water removal) and catalyst loading (1–5 mol%) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic structure and thermochemical properties of this compound?

DFT calculations (e.g., B3LYP/6-31G* basis set) are used to:

- Optimize geometry : Minimize energy to obtain bond lengths/angles.

- Compute vibrational spectra : Compare with experimental IR/Raman data.

- Predict thermochemistry : Atomization energies, ionization potentials, and electron affinity. Becke’s hybrid functional (B3LYP) achieves <3 kcal/mol deviation in thermochemical properties by integrating exact exchange terms . For example, enthalpy of formation can be calculated using:

Q. What biochemical interactions does this compound exhibit, and how are these studied experimentally?

The compound interacts with enzymes like phenylacetate-CoA ligase , critical in aromatic compound metabolism. Methods include:

- Enzyme kinetics : Measure and via spectrophotometric assays.

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes.

- In vitro assays : Evaluate inhibition of bacterial growth (MIC assays) or modulation of signaling pathways (e.g., NF-κB). Structural analogs (e.g., 3,5-dimethylphenylacetic acid derivatives) show substrate specificity in CoA ligation pathways .

Q. How is crystallographic data analyzed to resolve the structure of this compound derivatives?

X-ray crystallography workflows include:

- Data collection : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å).

- Structure solution : SHELXS for phase problem resolution via direct methods.

- Refinement : SHELXL for optimizing atomic coordinates and thermal parameters.

- Visualization : Mercury CSD for intermolecular interaction analysis (e.g., hydrogen bonds, π-π stacking). For example, multicomponent reactions producing ethyl chromene derivatives were validated using this pipeline .

Q. What strategies address contradictions in experimental vs. computational data for this compound?

Discrepancies (e.g., bond lengths in DFT vs. crystallography) are resolved by:

- Benchmarking : Compare multiple functionals (e.g., B3LYP vs. M06-2X).

- Solvent effects : Include implicit solvent models (e.g., PCM) in DFT.

- Error analysis : Quantify systematic uncertainties in crystallographic thermal parameters. Studies on similar esters show that van der Waals corrections improve lattice energy predictions by 10–15% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.